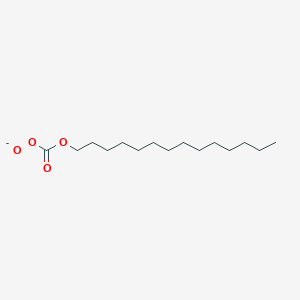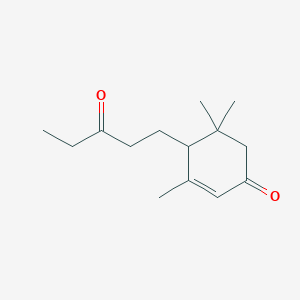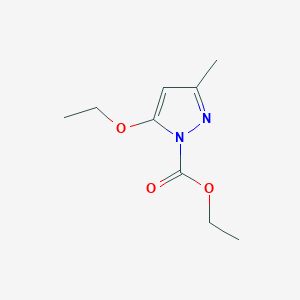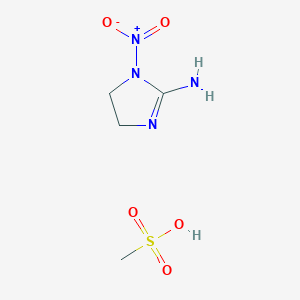silane CAS No. 89867-80-1](/img/structure/B14371840.png)
[(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane is a chemical compound characterized by its unique structure, which includes an oxetane ring substituted with tert-butyl and diphenyl groups, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane typically involves the reaction of 3-tert-butyl-2,2-diphenyloxetan-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-tert-Butyl-2,2-diphenyloxetan-3-ol+Trimethylsilyl chloride→(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane+Hydrogen chloride
Industrial Production Methods
While specific industrial production methods for (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form corresponding oxetanones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield 3-tert-butyl-2,2-diphenyloxetan-3-ol and trimethylsilanol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles like fluoride ions (from sources such as tetrabutylammonium fluoride) can facilitate substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions can be used for hydrolysis.
Major Products
Oxidation: Oxetanones
Substitution: Various substituted oxetane derivatives
Hydrolysis: 3-tert-butyl-2,2-diphenyloxetan-3-ol and trimethylsilanol
Aplicaciones Científicas De Investigación
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of novel polymers and materials with unique properties.
Biological Studies: Its derivatives may be explored for potential biological activity, including as enzyme inhibitors or receptor modulators.
Mecanismo De Acción
The mechanism of action of (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the introduction of other functional groups. The oxetane ring’s strained nature makes it reactive towards various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane
- (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane
- (3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane
Uniqueness
(3-tert-Butyl-2,2-diphenyloxetan-3-yl)oxysilane is unique due to its specific combination of an oxetane ring with tert-butyl and diphenyl groups, and a trimethylsilyl group
Propiedades
Número CAS |
89867-80-1 |
|---|---|
Fórmula molecular |
C22H30O2Si |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
(3-tert-butyl-2,2-diphenyloxetan-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C22H30O2Si/c1-20(2,3)21(24-25(4,5)6)17-23-22(21,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,17H2,1-6H3 |
Clave InChI |
JTUAOGBFXFQAIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14371788.png)
![8-Methoxybicyclo[3.2.1]oct-6-ene](/img/structure/B14371796.png)

![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14371805.png)
![Methyl [(2R,6R)-6-formyloxan-2-yl]acetate](/img/structure/B14371816.png)




![2-[(3-Iodoanilino)methyl]phenol](/img/structure/B14371845.png)
